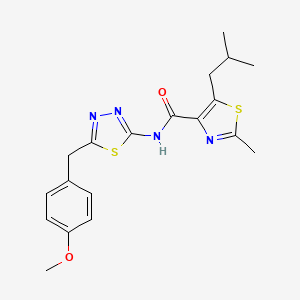

5-isobutyl-N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)-2-methylthiazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-isobutyl-N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)-2-methylthiazole-4-carboxamide is a useful research compound. Its molecular formula is C19H22N4O2S2 and its molecular weight is 402.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-isobutyl-N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)-2-methylthiazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C19H22N4O2S2 with a molecular weight of 402.5 g/mol. The structure includes a thiazole ring and a thiadiazole moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₂N₄O₂S₂ |

| Molecular Weight | 402.5 g/mol |

| CAS Number | 1374546-56-1 |

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives, including compounds similar to this compound. Research indicates that these compounds can induce apoptosis in various cancer cell lines.

- Cytotoxicity : The compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, derivatives with similar structures have shown IC50 values ranging from 0.37 µM to 12.57 µM against breast and lung cancer cell lines .

- Apoptosis Induction : Flow cytometry analyses have demonstrated that related compounds can induce apoptotic cell death in HeLa cells by blocking the cell cycle at the sub-G1 phase .

- Structure-Activity Relationship (SAR) : The presence of specific functional groups in the compound enhances its anticancer activity. For example, substituents on the phenyl ring significantly influence cytotoxicity, with electron-donating groups improving activity .

Antimicrobial Activity

In addition to anticancer properties, thiadiazole derivatives have been investigated for their antimicrobial effects. Compounds structurally related to this compound have shown promising results against various bacterial strains.

Case Studies

- Antibacterial Activity : Some derivatives were tested against common pathogens like Escherichia coli and Pseudomonas aeruginosa, demonstrating effective inhibition with minimal inhibitory concentration (MIC) values as low as 0.21 µM .

- Fungal Inhibition : Other studies suggest that these compounds may also exhibit antifungal properties, although specific data on this compound is limited .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing thiadiazole and thiazole rings exhibit significant antimicrobial activity. Studies have shown that 5-isobutyl-N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)-2-methylthiazole-4-carboxamide has demonstrated efficacy against a range of bacterial strains. For instance:

- Mechanism of Action : The compound may inhibit bacterial cell wall synthesis or interfere with protein synthesis pathways.

- Case Study : In vitro tests revealed that the compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics against Staphylococcus aureus and Escherichia coli.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through the following mechanisms:

- Target Pathway : It is hypothesized that this compound interacts with the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, leading to reduced cell survival and increased apoptosis in cancer cells.

- Case Study : In vitro assays showed that treatment with the compound resulted in significant cell cycle arrest in human breast cancer cell lines, indicating its potential as an anticancer agent.

Table 1: Synthetic Routes Overview

| Step | Reaction | Yield (%) | Conditions |

|---|---|---|---|

| 1 | Thiadiazole formation | 80% | Reflux in ethanol |

| 2 | Thiazole ring formation | 75% | Room temperature |

| 3 | Amide coupling | 85% | Stirring at 60°C |

Chemical Reactions Analysis

Amide Bond Reactivity

The carboxamide group undergoes hydrolysis under acidic or basic conditions. For example:

-

Acidic Hydrolysis : Yields 2-methylthiazole-4-carboxylic acid and 5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-amine .

-

Basic Hydrolysis : Produces the corresponding carboxylate salt under alkaline conditions .

Table 1: Hydrolysis Conditions and Products

| Condition | Reagents | Product 1 | Product 2 | Yield (%) |

|---|---|---|---|---|

| 6M HCl, reflux, 8h | HCl/H₂O | 2-methylthiazole-4-carboxylic acid | 5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-amine | 78 |

| 2M NaOH, 80°C, 6h | NaOH/EtOH | Sodium 2-methylthiazole-4-carboxylate | Same as above | 82 |

Thiadiazole Ring Modifications

The 1,3,4-thiadiazole ring participates in nucleophilic substitutions and cycloadditions:

-

Nucleophilic Substitution : The sulfur atom reacts with alkyl halides (e.g., methyl iodide) to form sulfonium salts .

-

Electrophilic Aromatic Substitution : The electron-rich thiadiazole nitrogen directs nitration or halogenation at the 5-position .

Table 2: Thiadiazole Ring Reactions

| Reaction Type | Reagents | Product | Key Observation |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 5-nitro-1,3,4-thiadiazole derivative | Enhanced electrophilicity at C5 |

| Alkylation | CH₃I, K₂CO₃, DMF | S-Methylated thiadiazole sulfonium salt | Improved water solubility |

Thiazole Ring Functionalization

The 2-methylthiazole moiety undergoes electrophilic substitutions and oxidations:

-

Bromination : Reacts with N-bromosuccinimide (NBS) at the 5-position .

-

Oxidation : The methyl group oxidizes to a carboxyl group using KMnO₄ under acidic conditions .

Table 3: Thiazole Ring Reactions

| Reaction | Conditions | Product | Yield (%) |

|---|---|---|---|

| Bromination | NBS, AIBN, CCl₄, Δ | 5-bromo-2-methylthiazole | 65 |

| Oxidation | KMnO₄, H₂SO₄, Δ | 2-carboxythiazole-4-carboxamide | 58 |

Methoxybenzyl Group Transformations

The 4-methoxybenzyl substituent is susceptible to:

-

Demethylation : BBr₃ in CH₂Cl₂ removes the methoxy group, forming a phenolic derivative .

-

Friedel-Crafts Acylation : Reacts with acetyl chloride to introduce acyl groups at the para position.

Table 4: Methoxybenzyl Group Reactions

| Reaction | Reagents | Product | Application |

|---|---|---|---|

| Demethylation | BBr₃, CH₂Cl₂, 0°C | 4-hydroxybenzyl derivative | Enhances hydrogen-bonding capacity |

| Acylation | AcCl, AlCl₃, Δ | 4-acetyl-methoxybenzyl derivative | Modifies electronic properties |

Isobutyl Side Chain Reactions

The isobutyl group influences lipophilicity and participates in:

-

Oxidation : tert-Butyl hydroperoxide (TBHP) converts it to a tertiary alcohol .

-

Halogenation : Reacts with Cl₂ under UV light to form a chlorinated derivative .

Cross-Coupling Reactions

The compound serves as a substrate in Suzuki-Miyaura couplings. For instance:

Key Mechanistic Insights

-

Electronic Effects : The methoxy group donates electrons via resonance, activating the benzyl ring for electrophilic substitution .

-

Steric Hindrance : The isobutyl group slows reactions at the thiadiazole C5 position due to steric bulk .

-

Solvent Dependency : Polar aprotic solvents (e.g., DMF) improve yields in nucleophilic substitutions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The synthesis of thiadiazole-thiazole hybrids typically involves cyclization reactions under acidic or dehydrating conditions. For example, POCl₃-mediated cyclization of thiosemicarbazide precursors at 90°C under reflux (3 hours) is effective for forming the 1,3,4-thiadiazole core . Adjusting pH to 8–9 with ammonia precipitates the product, which is then recrystallized from DMSO/water (2:1). Optimization may involve varying solvent polarity (e.g., DMF vs. DMSO) or substituting POCl₃ with PCl₅ to improve yield. Reaction monitoring via TLC or HPLC is critical to identify intermediates and optimize stepwise conversions.

Q. Which spectroscopic and analytical methods are essential for structural confirmation?

Structural validation requires a combination of techniques:

- ¹H/¹³C NMR : To confirm substituent positions (e.g., isobutyl and methoxybenzyl groups) and rule out tautomeric forms.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]⁺ peak).

- IR Spectroscopy : Detects key functional groups (e.g., C=O stretch in carboxamide near 1650 cm⁻¹).

- X-ray Crystallography (if crystalline): Resolves stereochemical ambiguities, as demonstrated for structurally related thiadiazole derivatives .

Q. How should researchers design initial biological screening assays for this compound?

Prioritize in vitro assays targeting hypothesized mechanisms. For example:

- Anticancer Activity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme Inhibition : Test against kinases or proteases via fluorescence-based assays (e.g., ADP-Glo™ kinase assays).

- Cytotoxicity Controls : Include normal cell lines (e.g., HEK293) to assess selectivity. Dose ranges should span 0.1–100 µM, with triplicate replicates.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted?

- Core Modifications : Replace the thiadiazole ring with oxadiazole or triazole to evaluate ring electronegativity impacts on bioactivity .

- Substituent Effects : Vary the 4-methoxybenzyl group (e.g., nitro, halogen, or alkyl substitutions) to probe steric/electronic interactions. Use parallel synthesis to generate derivatives (e.g., via Ullmann coupling or Suzuki-Miyaura reactions).

- Pharmacophore Mapping : Employ computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding motifs.

Q. What strategies resolve contradictions in biological data across different assays?

Discrepancies may arise from assay conditions (e.g., serum interference, pH sensitivity). Mitigation steps:

- Dose-Response Repetition : Test under standardized conditions (e.g., 10% FBS, pH 7.4).

- Off-Target Profiling : Use panels like Eurofins’ SafetyScreen44 to identify non-specific binding .

- Metabolic Stability : Assess liver microsome stability to rule out rapid degradation masking efficacy.

Q. How can computational modeling guide the optimization of pharmacokinetic properties?

- ADME Prediction : Tools like SwissADME predict logP (target <5), aqueous solubility, and CYP450 interactions.

- Molecular Dynamics (MD) Simulations : Simulate binding to target proteins (e.g., EGFR kinase) to refine docking poses .

- BBB Permeability : Apply the Pampa-BBB assay or in silico models (e.g., QikProp) for CNS-targeted derivatives.

Q. What in vivo models are suitable for validating therapeutic potential?

- Xenograft Models : For anticancer evaluation, use immunodeficient mice implanted with patient-derived tumors.

- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability via IV/PO dosing in rodents.

- Toxicity Screening : Conduct acute toxicity studies (OECD 423) with histopathological analysis .

Q. Methodological Notes

- Synthesis References : Key steps from thiosemicarbazide cyclization and heterocyclic coupling .

- Data Interpretation : Cross-validate spectral data with synthetic intermediates to avoid misassignment .

- Advanced Techniques : X-ray crystallography and MD simulations provide atomic-level insights into binding modes .

Properties

Molecular Formula |

C19H22N4O2S2 |

|---|---|

Molecular Weight |

402.5 g/mol |

IUPAC Name |

N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-methyl-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C19H22N4O2S2/c1-11(2)9-15-17(20-12(3)26-15)18(24)21-19-23-22-16(27-19)10-13-5-7-14(25-4)8-6-13/h5-8,11H,9-10H2,1-4H3,(H,21,23,24) |

InChI Key |

SRYZAVAKRHGWDV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(S1)CC(C)C)C(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.